molecular formula C7H12Cl2N2 B8650261 2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride CAS No. 497223-29-7

2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride

Cat. No. B8650261
Key on ui cas rn: 497223-29-7
M. Wt: 195.09 g/mol
InChI Key: KVQFNUMDPQTYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262185B2

Procedure details

To 2-hydroxymethyl-1-propylimidazole (8.0 g) was added thionyl chloride (50 ml) at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure, and the obtained residue was recrystallized from methanol-ethyl acetate, to give 2-chloromethyl-1-propylimidazole hydrochloride (4.3 g) as yellow crystals.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:4]([CH2:8][CH2:9][CH3:10])[CH:5]=[CH:6][N:7]=1.S(Cl)([Cl:13])=O>>[ClH:13].[Cl:13][CH2:2][C:3]1[N:4]([CH2:8][CH2:9][CH3:10])[CH:5]=[CH:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OCC=1N(C=CN1)CCC
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be at room temperature
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was recrystallized from methanol-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC=1N(C=CN1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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